Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate
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Overview
Description
Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate is a complex organic compound that features a benzamido group, a sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate typically involves multiple steps. One common route starts with the preparation of 4-hydroxybenzoic acid, which is then esterified to form ethyl 4-hydroxybenzoate. This intermediate undergoes sulfonylation with azepane-1-sulfonyl chloride under basic conditions to introduce the azepan-1-ylsulfonyl group. The final step involves the amidation of the sulfonylated product with 2-hydroxybenzamide under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: Products include ketones or aldehydes.
Reduction: Products include sulfides.
Substitution: Products include carboxylic acids.
Scientific Research Applications
Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxyl and amido groups can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 4-(5-(azepan-1-ylsulfonyl)-2-hydroxybenzamido)benzoate can be compared with similar compounds such as:
Ethyl 4-(azepan-1-ylsulfonylamino)benzoate: Lacks the hydroxyl group, which may affect its binding affinity and specificity.
4-Hydroxy-2-quinolones: Share the hydroxyl group but differ in the overall structure and functional groups, leading to different biological activities.
Phenoxy acetamide derivatives: Similar in having a sulfonyl group but differ in the core structure, resulting in varied applications and properties.
Properties
IUPAC Name |
ethyl 4-[[5-(azepan-1-ylsulfonyl)-2-hydroxybenzoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-2-30-22(27)16-7-9-17(10-8-16)23-21(26)19-15-18(11-12-20(19)25)31(28,29)24-13-5-3-4-6-14-24/h7-12,15,25H,2-6,13-14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSHWDZHXYBTTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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